2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline
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Overview
Description
2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline: is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline, typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds . One common method is the acid-catalyzed condensation reaction, which can be carried out using various catalysts such as molecular sieves, HClO4/SiO2, and β-cyclodextrin . The reaction conditions often involve refluxing the reactants in solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of quinoxaline derivatives may involve more efficient and scalable methods such as microwave-assisted synthesis or the use of continuous flow reactors . These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Benzothiophene: A sulfur-containing heterocycle with similar aromatic properties.
Phenylquinoxaline: A quinoxaline derivative with a phenyl group attached.
Uniqueness
2-(1-Benzothiophen-3-yl)-3-phenylbenzo[g]quinoxaline is unique due to its combination of a benzothiophene moiety and a phenyl group attached to the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H16N2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-phenylbenzo[g]quinoxaline |
InChI |
InChI=1S/C26H16N2S/c1-2-8-17(9-3-1)25-26(21-16-29-24-13-7-6-12-20(21)24)28-23-15-19-11-5-4-10-18(19)14-22(23)27-25/h1-16H |
InChI Key |
VOXATEIUCBISPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CSC6=CC=CC=C65 |
Origin of Product |
United States |
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